Ácido 5-Acetiltiofeno-2-borónico

Descripción general

Descripción

5-Acetylthiophene-2-boronic acid is a boronic acid derivative commonly used in the field of organic chemistry. It has a CAS number of 206551-43-1 . It is recommended for use as laboratory chemicals .

Molecular Structure Analysis

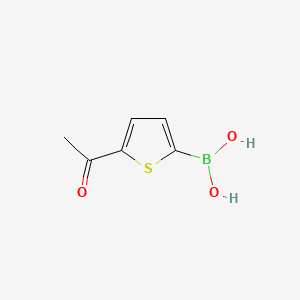

The molecular formula of 5-Acetylthiophene-2-boronic acid is C6H7BO3S . Its molecular weight is 169.99 .Chemical Reactions Analysis

5-Acetylthiophene-2-boronic acid is known to be used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the preparation of highly fluorescent photochromic dyes by photocyclization reactions .Physical And Chemical Properties Analysis

5-Acetylthiophene-2-boronic acid is a white solid . It has a melting point range of 142°C to 148°C .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido 5-Acetiltiofeno-2-borónico: es particularmente útil en aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro . Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos. El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que proporciona flexibilidad en el diseño e implementación de sensores.

Etiquetado biológico

La porción de ácido bórico de This compound permite la unión selectiva a dioles, que están presentes en moléculas biológicas. Esta propiedad se aprovecha en el etiquetado biológico, donde el compuesto se puede usar para etiquetar biomoléculas para diversos fines analíticos .

Manipulación y modificación de proteínas

En el campo de la proteómica, This compound se puede utilizar para modificar proteínas. Esto incluye alterar su función o estabilidad, lo cual es significativo para comprender el comportamiento de las proteínas y para desarrollar nuevas estrategias terapéuticas .

Tecnologías de separación

La afinidad del compuesto por los dioles se puede utilizar en tecnologías de separación. Por ejemplo, se puede incorporar en métodos cromatográficos para separar mezclas complejas en función de la interacción con los grupos de azúcar, lo que ayuda en la purificación de biomoléculas específicas .

Desarrollo de terapias

This compound: tiene aplicaciones potenciales en el desarrollo de terapias. Su capacidad para interactuar con moléculas biológicas se puede aprovechar para crear nuevos fármacos o para modificar los existentes para mejorar su eficacia y reducir los efectos secundarios .

Electroforesis de moléculas glicosiladas

El grupo de ácido bórico puede unirse a moléculas glicosiladas, que son azúcares unidos a proteínas. Esta propiedad es útil en la electroforesis, donde This compound se puede utilizar para separar y analizar proteínas glicosiladas, que son biomarcadores importantes en la investigación de la diabetes .

Microparticulas para métodos analíticos

This compound: se puede utilizar como material de construcción para microparticulas que se emplean en varios métodos analíticos. Estas microparticulas se pueden diseñar para capturar moléculas específicas, lo que las hace útiles en aplicaciones de diagnóstico e investigación .

Polímeros para la liberación controlada de insulina

En el campo de la administración de fármacos, This compound se puede incorporar en polímeros que responden a los niveles de glucosa. Estos polímeros se pueden utilizar para crear sistemas de administración de insulina que liberan insulina en respuesta a la glucosa alta en sangre, lo que es un enfoque prometedor para controlar la diabetes .

Safety and Hazards

5-Acetylthiophene-2-boronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura cross-coupling reactions . .

Mode of Action

In general, boronic acids like 5-Acetylthiophene-2-boronic acid are known to interact with their targets through covalent bonding, given the reactivity of the boronic acid functional group .

Biochemical Pathways

As a boronic acid derivative, it may participate in various biochemical reactions, particularly in the context of organic synthesis . .

Pharmacokinetics

It is soluble in methanol , which suggests it may have some degree of bioavailability. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, would need to be studied in more detail to fully understand its impact on bioavailability.

Result of Action

Given its potential use in Suzuki-Miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Análisis Bioquímico

Biochemical Properties

5-Acetylthiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

5-Acetylthiophene-2-boronic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, it can interfere with cell signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 5-Acetylthiophene-2-boronic acid involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of reversible covalent bonds between the boronic acid group and nucleophilic residues in the enzyme’s active site. Additionally, 5-Acetylthiophene-2-boronic acid can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetylthiophene-2-boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to 5-Acetylthiophene-2-boronic acid can lead to changes in cellular function, including alterations in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of 5-Acetylthiophene-2-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, may occur at high doses. It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm .

Metabolic Pathways

5-Acetylthiophene-2-boronic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting overall metabolic processes .

Transport and Distribution

Within cells and tissues, 5-Acetylthiophene-2-boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s boronic acid group allows it to bind to specific proteins, facilitating its transport across cellular membranes. Additionally, it can accumulate in certain cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 5-Acetylthiophene-2-boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cellular signaling pathways .

Propiedades

IUPAC Name |

(5-acetylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMATSPQKWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399855 | |

| Record name | 5-Acetylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206551-43-1 | |

| Record name | 5-Acetylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)